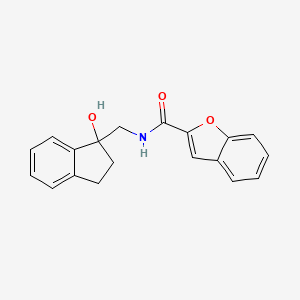

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

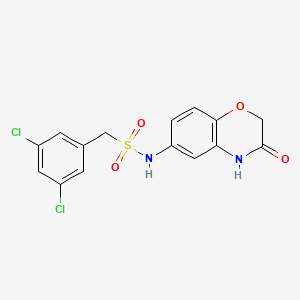

2,3-dihydro-1H-inden-1-one is a fused molecule containing cyclopentanone and a benzene ring . It belongs to the class of organic compounds known as indanes . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring .

Synthesis Analysis

There are several methods for synthesizing compounds similar to the one you’re interested in. For instance, 2,3-dihydro-1H-inden-1-one derivatives can be synthesized by grinding, stirring, and ultrasound irradiation methods . Benzofurans can be synthesized from 2-hydroxystilbenes using iodine (III)-catalyzed oxidative cyclization .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one consists of a cyclopentanone fused to a benzene ring . The structure of benzofuran consists of a benzene ring fused to a furan ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel Synthetic Approaches

The development of efficient synthetic routes for benzofuran derivatives has been a focus of research due to their biological significance. Vincetti et al. (2016) described a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, showcasing a rapid methodology that could be utilized in drug discovery for identifying biologically active compounds (Vincetti et al., 2016). Similarly, Thorat et al. (2016) reported on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, indicating the potential of benzofuran derivatives in combating tuberculosis (Thorat et al., 2016).

Chemical Stability and Enzymatic Hydrolysis

Research on the chemical stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) offers insights into the prodrug potential of compounds with the carboxamide group, relevant for understanding the metabolic fate of benzofuran-2-carboxamides (Kahns & Bundgaard, 1991).

Biological Activities and Applications

Anti-inflammatory and Analgesic Agents

The synthesis and evaluation of benzofuran-2-carboxamide derivatives for their anti-inflammatory, analgesic, and antipyretic properties have been explored. Xie et al. (2014) demonstrated that certain derivatives exhibit significant activities, highlighting the therapeutic potential of benzofuran-2-carboxamides in treating inflammatory conditions (Xie et al., 2014).

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been widely studied. Idrees et al. (2020) synthesized and characterized novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showcasing excellent yields and significant in vitro antibacterial activity (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects

Research by Cho et al. (2015) on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities, suggesting their potential in treating neurodegenerative diseases (Cho et al., 2015).

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXXOBPBFTYSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)

![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)

![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)